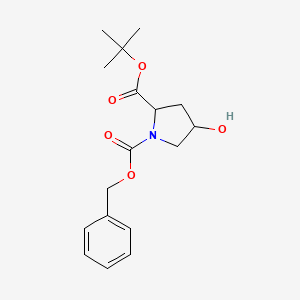![molecular formula C10H10N2O2S2 B13681253 Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate CAS No. 174223-30-4](/img/structure/B13681253.png)
Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is an organic compound belonging to the bithiazole family Bithiazoles are heterocyclic compounds containing two thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole with ethyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the bithiazole ring.
Industrial Production Methods
Industrial production of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.
科学的研究の応用
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- Ethyl 2-(methylamino)acetate
- Ethyl 2-methylacetoacetate
Uniqueness
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its bithiazole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
174223-30-4 |
|---|---|
分子式 |
C10H10N2O2S2 |
分子量 |
254.3 g/mol |
IUPAC名 |
ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3 |
InChIキー |
FHGMNWOUMCGLTE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)
![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)



![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)
